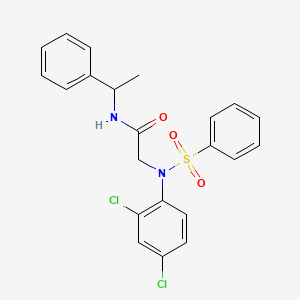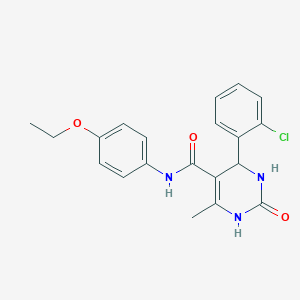![molecular formula C16H26N2OS B5084876 N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide, commonly known as metoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It is a selective beta-1 receptor antagonist, which means it blocks the effects of adrenaline and noradrenaline on the heart, reducing heart rate and blood pressure. In addition to its clinical applications, metoprolol has also been widely used in scientific research due to its unique properties.
作用機序
Metoprolol works by blocking the effects of adrenaline and noradrenaline on the heart, reducing heart rate and blood pressure. It selectively blocks beta-1 receptors, which are primarily located in the heart and regulate heart rate and contractility. By blocking these receptors, metoprolol reduces the heart's workload and oxygen demand, improving symptoms of angina and heart failure.
Biochemical and Physiological Effects
Metoprolol has a number of biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also reduces the release of renin from the kidneys, which decreases the production of angiotensin II and aldosterone, two hormones that increase blood pressure. Metoprolol also reduces the release of catecholamines, which are hormones that increase heart rate and blood pressure.
実験室実験の利点と制限
Metoprolol has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it easy to study and control. It is also selective for beta-1 receptors, which allows for specific effects on the heart without affecting other organs or systems. However, metoprolol has some limitations in lab experiments. It is a drug with clinical applications, which means that its effects in a lab setting may not perfectly reflect its effects in human patients. Additionally, metoprolol has some potential side effects, such as bradycardia and hypotension, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on metoprolol. One area of interest is the effects of beta-blockers on cognitive function, including memory and attention. Another area of interest is the effects of beta-blockers on exercise performance and endurance, particularly in athletes. Additionally, there is ongoing research on the use of beta-blockers in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. Finally, there is interest in developing new beta-blockers with improved selectivity and fewer side effects.
合成法
Metoprolol can be synthesized using a variety of methods, including the reaction of 3-methyl-2-thiophenemethylamine with diethyl malonate to form N,N-diethyl-3-(3-methyl-2-thienyl)propanamide. This intermediate is then reacted with ethyl chloroformate and piperidine to form N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide. Other methods include the reaction of 3-methyl-2-thiophenemethylamine with ethyl acetoacetate and piperidine, or the reaction of 3-methyl-2-thiophenemethylamine with ethyl cyanoacetate and piperidine.
科学的研究の応用
Metoprolol has been widely used in scientific research due to its selective beta-1 receptor blocking properties. It has been used to study the effects of beta-blockers on cardiac function, as well as the effects of sympathetic nervous system activation on cardiovascular disease. Metoprolol has also been used to study the effects of beta-blockers on exercise performance and endurance, as well as the effects of beta-blockers on cognitive function.
特性
IUPAC Name |
N,N-diethyl-1-[(3-methylthiophen-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-4-18(5-2)16(19)14-7-6-9-17(11-14)12-15-13(3)8-10-20-15/h8,10,14H,4-7,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSIECAMXSXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)


![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)

![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)